molecular formula C16H24N2O4 B2402653 tert-butyl N-[2-(benzyloxy)-1-carbamoylpropyl]carbamate CAS No. 331627-28-2

tert-butyl N-[2-(benzyloxy)-1-carbamoylpropyl]carbamate

Cat. No.: B2402653
CAS No.: 331627-28-2
M. Wt: 308.378
InChI Key: OCFYTKZXDSNICX-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(benzyloxy)-1-carbamoylpropyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a benzyloxy group, and a carbamoylpropyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(benzyloxy)-1-carbamoylpropyl]carbamate typically involves the reaction of tert-butyl carbamate with benzyloxyamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an organic solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

  • Investigated for its potential neuroprotective effects in stroke patients.
  • Used in the synthesis of iron chelating agents for treating iron overload conditions.

Industry:

  • Utilized in the production of specialty chemicals and intermediates for various industrial applications.
  • Applied in the synthesis of polymers and advanced materials.

Comparison with Similar Compounds

  • tert-Butyl N-(benzyloxy)carbamate
  • tert-Butyl carbamate
  • O-Benzylhydroxylamine hydrochloride

Comparison:

  • tert-Butyl N-(benzyloxy)carbamate: Similar in structure but lacks the carbamoylpropyl group, making it less versatile in certain synthetic applications.
  • tert-Butyl carbamate: Simpler structure, used primarily as a protecting group for amines, but does not offer the same range of reactivity as tert-butyl N-[2-(benzyloxy)-1-carbamoylpropyl]carbamate.
  • O-Benzylhydroxylamine hydrochloride: Contains a benzyloxy group but differs in its reactivity and applications, often used in different types of synthesis.

Properties

IUPAC Name

tert-butyl N-(1-amino-1-oxo-3-phenylmethoxybutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-11(21-10-12-8-6-5-7-9-12)13(14(17)19)18-15(20)22-16(2,3)4/h5-9,11,13H,10H2,1-4H3,(H2,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFYTKZXDSNICX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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